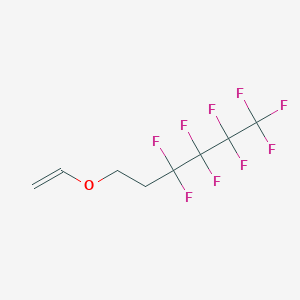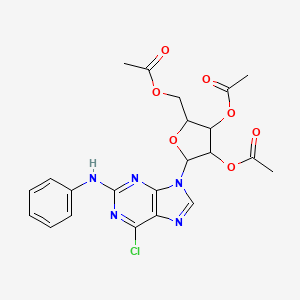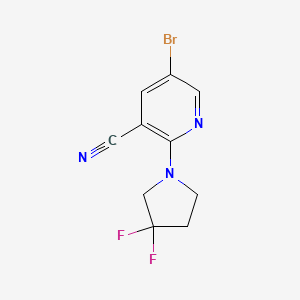
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nicotinonitrile is a synthetic organic compound characterized by the presence of a bromine atom, a difluoropyrrolidine group, and a nicotinonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nicotinonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-chloronicotinonitrile and 3,3-difluoropyrrolidine.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where 3,3-difluoropyrrolidine displaces the chlorine atom in 2-bromo-5-chloronicotinonitrile under basic conditions.
Reaction Conditions: This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) with a base such as potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
化学反応の分析
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: While the core structure is relatively stable, the pyrrolidine ring can be subjected to oxidation or reduction under specific conditions.
Coupling Reactions: The nitrile group can participate in coupling reactions, such as the formation of amides or other nitrogen-containing derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substituted Derivatives:
Oxidized or Reduced Forms: These products can be intermediates for further chemical transformations or final compounds with specific desired properties.
科学的研究の応用
Chemistry
In chemistry, 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nicotinonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for probing enzyme activities or receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. It can be modified to enhance its biological activity and selectivity towards specific targets, making it a valuable lead compound in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nicotinonitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoropyrrolidine group can enhance binding affinity and specificity, while the bromine atom can participate in halogen bonding, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
2-Bromo-5-chloronicotinonitrile: A precursor in the synthesis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nicotinonitrile.
3,3-Difluoropyrrolidine: A key reagent used in the synthesis.
5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile: A structurally similar compound without the difluoro substitution.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a difluoropyrrolidine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H8BrF2N3 |
|---|---|
分子量 |
288.09 g/mol |
IUPAC名 |
5-bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H8BrF2N3/c11-8-3-7(4-14)9(15-5-8)16-2-1-10(12,13)6-16/h3,5H,1-2,6H2 |
InChIキー |
SVZSFFNHQSPOEG-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=N2)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




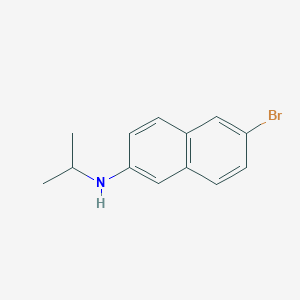

![2-[2-(4-Chlorophenoxy)ethoxy]acetic acid](/img/structure/B12082172.png)
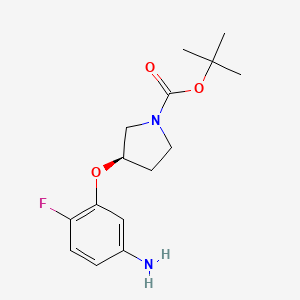
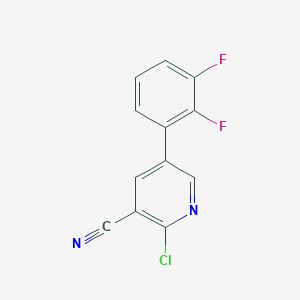
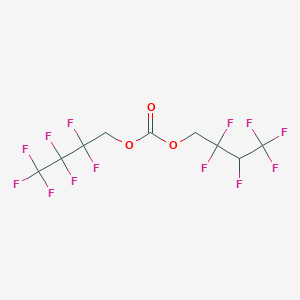


![7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12082206.png)
